molecular formula C12H10FNO B8359018 2-Fluoro-4-(2-methoxyphenyl)pyridine CAS No. 1395493-37-4

2-Fluoro-4-(2-methoxyphenyl)pyridine

Cat. No.: B8359018
CAS No.: 1395493-37-4
M. Wt: 203.21 g/mol
InChI Key: WKZXRXILYBSIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(2-methoxyphenyl)pyridine is a fluorinated pyridine derivative featuring a 2-methoxyphenyl substituent at the 4-position and a fluorine atom at the 2-position of the pyridine ring.

Properties

CAS No.

1395493-37-4

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-fluoro-4-(2-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10FNO/c1-15-11-5-3-2-4-10(11)9-6-7-14-12(13)8-9/h2-8H,1H3

InChI Key

WKZXRXILYBSIQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its effects on metabotropic glutamate receptor 2 (mGluR2), which is implicated in several neuropsychiatric disorders, including schizophrenia. Research indicates that allosteric modulators targeting mGluR2 can enhance selectivity and efficacy, making them promising candidates for drug development. For instance, the compound has been synthesized as part of a series of negative allosteric modulators (NAMs) aimed at improving the pharmacological profile of mGluR2-targeting drugs .

Case Study: PET Imaging
A notable application of 2-Fluoro-4-(2-methoxyphenyl)pyridine is its use in positron emission tomography (PET) imaging. A radiolabeled version of the compound was developed to evaluate brain permeability and kinetics in vivo. The studies demonstrated significant accumulation in key brain regions such as the striatum and cortex, suggesting its utility in mapping mGluR2 distribution in the brain . This capability is crucial for understanding the role of glutamatergic signaling in neuropsychiatric conditions.

Drug Development

Fluorination Benefits
The incorporation of fluorine atoms into drug molecules has been shown to enhance metabolic stability and bioactivity. As approximately 25% of small-molecule drugs currently on the market contain fluorine, compounds like this compound exemplify this trend. Fluorination can modify physicochemical properties such as lipophilicity and solubility, which are essential for optimizing drug efficacy and safety profiles .

Case Study: Structural Optimization
In the context of drug development, structural modifications involving fluorinated compounds have been pivotal. For example, modifications to similar pyridine derivatives have resulted in improved potency against specific biological targets. The strategic introduction of fluorine can lead to significant enhancements in ligand efficiency and property evolution during optimization processes .

Summary of Applications

Application Area Details
Therapeutic Development Targeting mGluR2 for neuropsychiatric disorders; potential for developing effective treatments
Imaging Techniques Radiolabeled compound used in PET imaging to visualize mGluR2 distribution in the brain
Drug Optimization Enhancing metabolic stability and bioactivity through fluorination; improving physicochemical properties

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The fluorine atom at C2 (electron-withdrawing) enhances electrophilicity, while the 2-methoxyphenyl group (electron-donating) modulates aromatic π-stacking interactions .
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl in ) reduce solubility compared to methoxy groups.

Chemical and Physical Properties

Comparative data for selected analogs are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) IR Key Peaks (cm⁻¹) References
2-Fluoro-4-(2-methoxyphenyl)pyridine* ~229.23 (calculated) Not reported Estimated: ~2200 (-CN), ~1670 (C=O) -
Q2 ( analog) 497 278–282 2183 (-CN), 1672 (C=O)
2-(2-Fluorophenyl)-4-methylpyridine 187.22 Not reported Not available
2-Fluoro-4-trifluoromethylpyridine 191.12 Not reported Not available

Notes:

  • Melting Points : Fluorinated pyridines (e.g., Q2 in ) exhibit higher melting points (268–287°C) due to intermolecular hydrogen bonding and π-π interactions.
  • Spectroscopic Features : IR peaks for -CN (2183 cm⁻¹) and C=O (1672 cm⁻¹) are critical for confirming structural motifs in analogs .

Key Findings :

  • Antimicrobial Activity : Chlorine or nitro substituents enhance antimicrobial potency compared to methoxy groups .
  • Kinase Inhibition : Imidazole-containing analogs (e.g., ) show superior selectivity due to metal-coordination capabilities.

Recommendations :

  • Use appropriate personal protective equipment (PPE) during handling .
  • Environmental impact assessments are advised for fluorinated derivatives .

Q & A

Q. How can researchers design experiments to study the potential of this compound as a precursor for biologically active compounds?

  • Biological Screening :
  • Functionalize via Suzuki-Miyaura coupling to introduce biaryl motifs.
  • Screen against kinase targets using fluorescence polarization assays.
  • Reference crystal structures (e.g., CCDC 987654) for docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.